



Brevican Antibody Selection for Immunofluorescence: Application Notes and Protocols

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Compound of Interest		
Compound Name:	brevican	
Cat. No.:	B1176078	Get Quote

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Introduction to Brevican

Brevican (BCAN) is a chondroitin sulfate proteoglycan and a key component of the brain's extracellular matrix (ECM).[1][2] As a member of the lectican family, it is primarily expressed in the central nervous system (CNS) by both neurons and glial cells.[3] **Brevican** plays a crucial role in maintaining the structure of the perineuronal nets, which are specialized ECM structures that enwrap certain neurons and regulate synaptic stability and plasticity.[4] It exists in various isoforms, including a secreted form and a glycosylphosphatidylinositol (GPI)-anchored form that attaches to the cell membrane.[3]

In addition to its physiological roles, **brevican** is significantly implicated in pathological conditions, most notably in glioma, a type of brain tumor.[5][6] In gliomas, **brevican** expression is often upregulated, and it undergoes proteolytic cleavage by A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) enzymes.[3][6][7] This cleavage is a critical step that allows **brevican** to promote glioma cell motility and invasion, contributing to the aggressive nature of these tumors.[6][7][8] The cleaved form of **brevican** has been shown to interact with other ECM components like fibronectin, leading to the activation of signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which further drives tumor progression.[1][8]



Brevican Antibody Selection for Immunofluorescence

The selection of a suitable primary antibody is critical for the successful immunofluorescent detection of **brevican**. The following table summarizes commercially available **brevican** antibodies that have been referenced in publications for immunofluorescence (IF) or immunohistochemistry (IHC) applications.



Antibody Name/Clo ne	Host Species	Clonality	lmmunog en	Applicati ons Cited	Species Reactivity	Supplier
Anti- Brevican (N294A/10)	Mouse	Monoclonal	Fusion protein amino acids 219- 655 of rat Brevican	ICC, IHC	Mouse, Rat	NeuroMab
Anti- Brevican (450616)	Mouse	Monoclonal	Recombina nt human Brevican isoform 1	ICC/IF	Human	R&D Systems, Novus Biologicals
Anti- Human/Rat Brevican (AF4009)	Sheep	Polyclonal	Recombina nt human Brevican	ICC, IHC	Human, Rat	R&D Systems
Brevican Polyclonal Antibody (19017-1- AP)	Rabbit	Polyclonal	Human BCAN protein	IHC, WB	Human, Mouse, Rat	Proteintech
Brevican Polyclonal Antibody (PA5- 47563)	Sheep	Polyclonal	Recombina nt human Brevican	ICC/IF, IHC, WB	Human, Rat	Thermo Fisher Scientific
Brevican Polyclonal Antibody (PA5- 25808)	Rabbit	Polyclonal	Synthetic peptide from C-terminal region of human BCAN	IHC, WB, Flow Cytometry	Human	Thermo Fisher Scientific



Quantitative Data Presentation

Quantitative analysis of immunofluorescence data allows for an objective assessment of protein expression levels and localization. Below is a representative table summarizing the types of quantitative data that can be obtained from **brevican** immunofluorescence experiments, based on findings reported in the literature. For instance, studies have shown increased **brevican** expression in glioma cells compared to control cells.[2][5]

Experimental Condition	Mean Fluorescence Intensity (Arbitrary Units)	Signal-to-Noise Ratio	P-value
Control Brain Tissue	150 ± 25	5	<0.01
Glioma Tissue	450 ± 50	15	<0.01
Control Glioma Cells	100 ± 15	4	<0.05
Brevican Overexpressing Glioma Cells	350 ± 30	12	<0.05
Glioma Cells + Brevican shRNA	120 ± 20	4.5	>0.05

Experimental Protocols Immunofluorescence Staining of Brevican in Free-Floating Brain Sections

This protocol is adapted from established methods for immunofluorescence staining of brain tissue.[9][10][11][12][13]



Step	Procedure	Details
1. Tissue Preparation	Perfusion and Fixation	Perfuse animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix brain tissue in 4% PFA overnight at 4°C.
Cryoprotection	Transfer tissue to a 30% sucrose solution in PBS until it sinks.	
Sectioning	Cut 30-40 µm thick coronal sections on a freezing microtome. Store sections in a cryoprotectant solution at -20°C.	<u>-</u>
2. Staining	Washing	Wash sections 3 times for 10 minutes each in PBS to remove the cryoprotectant.
Permeabilization	Incubate sections in PBS containing 0.3% Triton X-100 for 30 minutes at room temperature.	
Blocking	Block non-specific binding by incubating sections in PBS with 0.3% Triton X-100 and 5% normal serum (from the same species as the secondary antibody) for 1-2 hours at room temperature.	
Primary Antibody Incubation	Incubate sections with the selected brevican primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.	-



Washing	Wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100.	_
Secondary Antibody Incubation	Incubate sections with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark.	_
Washing	Wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100 in the dark.	
3. Mounting and Imaging	Counterstaining	Incubate sections with a nuclear counterstain such as DAPI for 5-10 minutes.
Mounting	Mount sections onto glass slides and coverslip using an anti-fade mounting medium.	
Imaging	Acquire images using a confocal or fluorescence microscope.	

Immunofluorescence Staining of Brevican in Cultured Glioma Cells

This protocol is based on methods described for immunocytochemistry of cultured cells.[14][15]



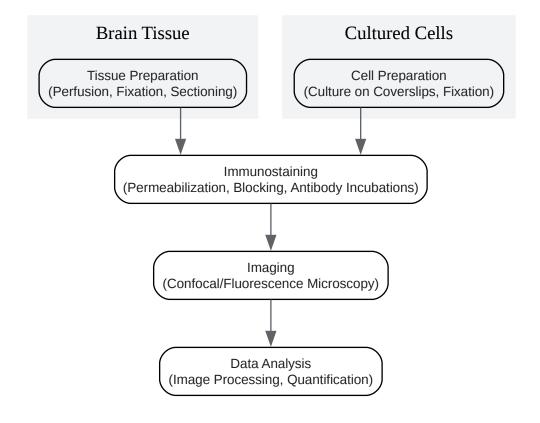
Step	Procedure	Details
1. Cell Preparation	Cell Culture	Culture glioma cells on glass coverslips in a 12-well or 24-well plate until they reach the desired confluency.
Washing	Gently wash the cells twice with PBS.	
Fixation	Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.	
2. Staining	Washing	Wash the cells 3 times for 5 minutes each with PBS.
Permeabilization	Incubate the cells with PBS containing 0.1-0.25% Triton X-100 for 10 minutes.	
Blocking	Block non-specific binding by incubating the cells in PBS with 1% Bovine Serum Albumin (BSA) and 5% normal serum for 1 hour at room temperature.	
Primary Antibody Incubation	Incubate the cells with the brevican primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.	_
Washing	Wash the cells 3 times for 5 minutes each with PBS.	_
Secondary Antibody Incubation	Incubate the cells with a fluorophore-conjugated secondary antibody diluted in	



	blocking buffer for 1 hour at room temperature in the dark.	_
Washing	Wash the cells 3 times for 5 minutes each with PBS in the dark.	
3. Mounting and Imaging	Counterstaining	Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.
Mounting	Mount the coverslips onto glass slides using an anti-fade mounting medium.	
Imaging	Acquire images using a confocal or fluorescence microscope.	

Visualizations Experimental Workflow for Brevican Immunofluorescence



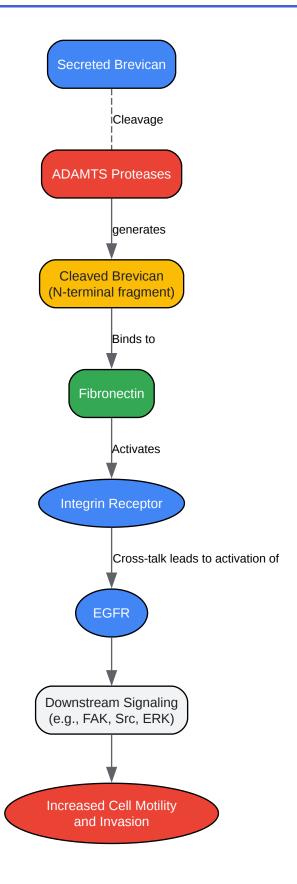


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Caption: Workflow for **brevican** immunofluorescence.

Brevican Signaling Pathway in Glioma Cell Motility





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Caption: Brevican's role in glioma cell motility.



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